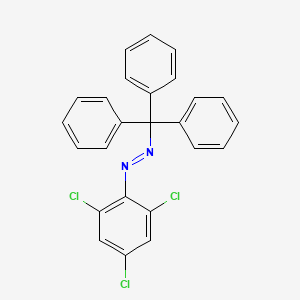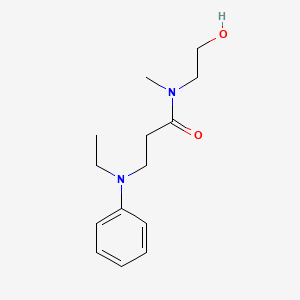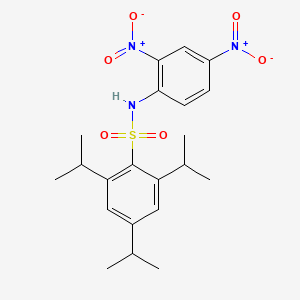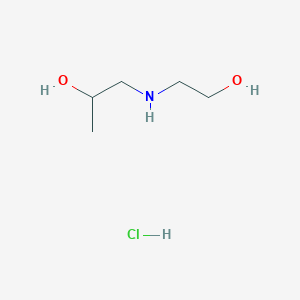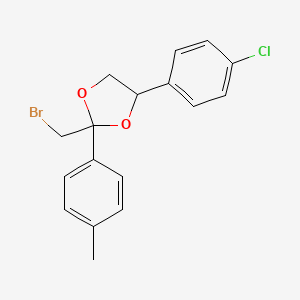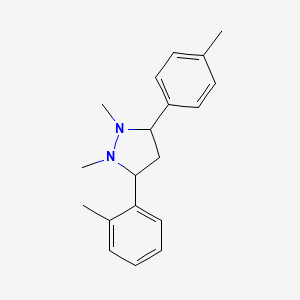
L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine is a pentapeptide composed of the amino acids tryptophan, glycine, phenylalanine, and methionine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity by automating the repetitive steps of activation, coupling, and deprotection.
化学反応の分析
Types of Reactions
L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Enzymatic methods or chemical synthesis can facilitate substitution reactions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Restoration of methionine from its oxidized forms.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, and cellular communication.
類似化合物との比較
Similar Compounds
Met-enkephalin: A pentapeptide with a similar structure, composed of tyrosine, glycine, glycine, phenylalanine, and methionine.
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with methionine, leucine, and phenylalanine residues.
特性
CAS番号 |
60117-23-9 |
|---|---|
分子式 |
C29H36N6O6S |
分子量 |
596.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H36N6O6S/c1-42-12-11-23(29(40)41)35-28(39)24(13-18-7-3-2-4-8-18)34-26(37)17-32-25(36)16-33-27(38)21(30)14-19-15-31-22-10-6-5-9-20(19)22/h2-10,15,21,23-24,31H,11-14,16-17,30H2,1H3,(H,32,36)(H,33,38)(H,34,37)(H,35,39)(H,40,41)/t21-,23-,24-/m0/s1 |
InChIキー |
WZOPWTYRUYVLKW-XWGVYQGASA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


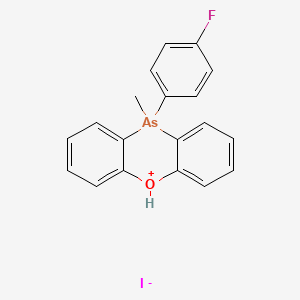
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)


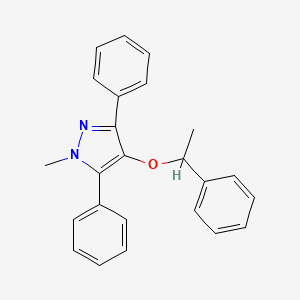
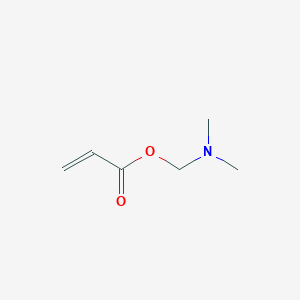
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
